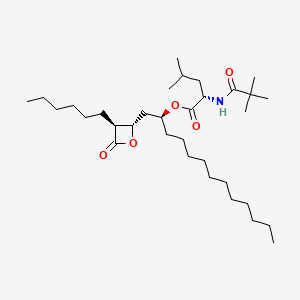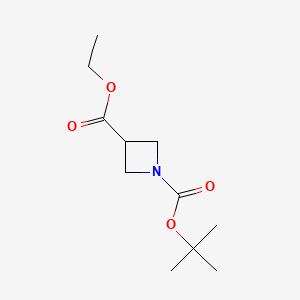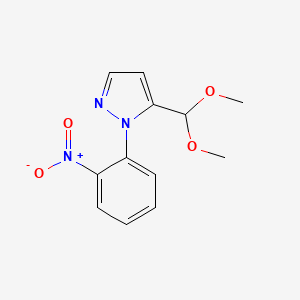
4-Chloro-3-isobutoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BClO3 .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-isobutoxyphenylboronic acid is1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 . The molecular weight of the compound is 228.48 .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Supramolecular Architecture
4-Chloro-3-isobutoxyphenylboronic acid has been studied for its crystal structure and supramolecular architecture. Research shows that in the crystal structures of similar boronic acids, the molecules are held together by O−H···O interactions, and C−H···X interactions play an important role in crystal packing. These studies are fundamental for understanding the material properties and potential applications in crystal engineering and design (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Vibrational Spectra Analysis
Another area of research includes the vibrational spectra analysis of 4-chloro-3-isobutoxyphenylboronic acid and related compounds. This involves studying the Fourier transform Raman and infrared spectra, providing insights into the structural and spectroscopic characteristics of these compounds (Kurt, 2009). Such analysis is crucial for understanding the molecular properties and could have implications in materials science and chemistry.
Fluorescence Quenching Studies
Research has also focused on the fluorescence quenching properties of boronic acid derivatives, which is significant in the study of molecular interactions and could have potential applications in sensing technologies and photophysical studies (Geethanjali, Nagaraja, & Melavanki, 2015).
Applications in Polymer Synthesis
4-Chloro-3-isobutoxyphenylboronic acid has been utilized in the synthesis of polymers. Research includes the study of hybrid nanoassemblies in aqueous solutions and the formation of spherical nanoparticles with potential applications in nanotechnology and material sciences (Matuszewska et al., 2015).
Synthesis of Biologically Active Compounds
Research has also been conducted on the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions using arylboronic acids, including 4-chloro-3-isobutoxyphenylboronic acid. This research is significant in the field of medicinal chemistry and drug development (Ikram et al., 2015).
Educational Applications
In educational settings, 4-chloro-3-isobutoxyphenylboronic acid is used to teach students about high-throughput experimentation techniques in laboratory experiments, reinforcing their understanding of organic and inorganic chemistry principles (Lee, Schmink, & Berritt, 2020).
Eigenschaften
IUPAC Name |
[4-chloro-3-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMYENCQOGANR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681673 |
Source


|
| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isobutoxyphenylboronic acid | |
CAS RN |
1256346-37-8 |
Source


|
| Record name | Boronic acid, B-[4-chloro-3-(2-methylpropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)



![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)







